molecular formula C30H29ClN6O3 B11418657 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11418657
M. Wt: 557.0 g/mol
InChI Key: VWZGPJKRRMIQAU-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazoloquinazolinone core, a chlorophenyl group, and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable base.

    Attachment of the Methoxyphenyl Piperazine Moiety: This step involves the reaction of the triazoloquinazolinone intermediate with a methoxyphenyl piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific structural features, such as the combination of a triazoloquinazolinone core with chlorophenyl and methoxyphenyl piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3

InChI Key

VWZGPJKRRMIQAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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